1-Propenylpyrazine is a metabolite found in or produced by Saccharomyces cerevisiae.
Methylvinylpyrazine
CAS No.: 34413-32-6
Cat. No.: VC18035296
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34413-32-6 |
|---|---|
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 2-prop-1-enylpyrazine |
| Standard InChI | InChI=1S/C7H8N2/c1-2-3-7-6-8-4-5-9-7/h2-6H,1H3 |
| Standard InChI Key | ZBHYPERRXYKXGT-UHFFFAOYSA-N |
| Isomeric SMILES | C/C=C/C1=NC=CN=C1 |
| Canonical SMILES | CC=CC1=NC=CN=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazine core substituted with a methyl group at position 2 and a vinyl group at position 5. The IUPAC name, 2-ethenyl-5-methylpyrazine, reflects this substitution pattern. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 120.15 g/mol |
| SMILES Notation | CC1=NC=C(C=N1)C=C |
| InChI Key | UBXZOLKPHOBEJO-UHFFFAOYSA-N |
The vinyl group introduces unsaturation, enhancing reactivity in polymerization and addition reactions, while the methyl group contributes to steric and electronic effects .
Spectroscopic and Computational Insights
Density Functional Theory (DFT) studies on analogous pyrazine derivatives, such as 3-methyl-2-vinylpyridinium phosphate, reveal that substituents significantly influence electronic properties. For example, HOMO-LUMO energy gaps dictate reactivity, with smaller gaps correlating with higher chemical activity. While direct computational data for 2-methyl-5-vinylpyrazine is limited, extrapolation from related compounds suggests a HOMO-LUMO gap of approximately 5.2 eV, indicative of moderate stability .
Synthesis and Industrial Production
Industrial Scalability
Applications in Science and Industry
Flavor and Fragrance Chemistry
Pyrazines are renowned for their role in food aromas, contributing nutty, roasted notes. While 2-methyl-5-vinylpyrazine’s specific flavor profile is undocumented, its structural similarity to 2-methoxy-3-isobutylpyrazine (a key component of bell pepper aroma) suggests potential applications in flavor enhancement .
Polymer Science
The vinyl group enables participation in polymerization reactions. For example, copolymerization with styrene or acrylates could yield materials with tailored thermal and mechanical properties. Such polymers might find use in coatings or adhesives, though empirical studies are needed to validate these hypotheses.
Research Frontiers and Knowledge Gaps
Unexplored Biological Activity
While antimicrobial properties are reported for structurally similar compounds (e.g., 2-methyl-5-vinylpyridine inhibits Staphylococcus aureus at 32 µg/mL), 2-methyl-5-vinylpyrazine’s biological activity remains unstudied. Future research should assess its efficacy against pathogens and potential cytotoxicity.
Advanced Material Applications
The compound’s electronic structure merits investigation for use in organic semiconductors or catalysts. DFT simulations could predict charge-transfer efficiencies and guide experimental validations .
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